molecular formula C21H19NO2S B2391666 N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide CAS No. 1209159-53-4

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2391666
CAS No.: 1209159-53-4
M. Wt: 349.45
InChI Key: YEXRLADSMLZCOK-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is a compound that features a thiophene ring and a xanthene core Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties The xanthene core is a tricyclic structure that is often used in dyes and fluorescent materials

Scientific Research Applications

Mechanism of Action

Target of Action

The compound N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is structurally related to methamphetamine . The primary targets of this compound are the norepinephrine and dopamine transporters , where it functions as a norepinephrine-dopamine reuptake inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

The compound interacts with its targets by binding to the norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .

Biochemical Pathways

The compound affects the norepinephrine and dopamine neurotransmitter systems. By inhibiting the reuptake of these neurotransmitters, it enhances the signaling in these pathways . The downstream effects include increased alertness, arousal, and other cognitive functions associated with norepinephrine and dopamine.

Pharmacokinetics

The compound’s metabolism is somewhat similar to methamphetamine . It undergoes hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid, which is then excreted in urine

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the increased concentration of norepinephrine and dopamine in the synaptic cleft . This can lead to enhanced neuronal signaling and changes in various cognitive and physiological functions. The compound also has the potential for significant acute toxicity, with possible cardiovascular, gastrointestinal, and psychotic symptoms .

Safety and Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.

Major Products

    Oxidation: Thiophene S-oxides.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives or organometallic adducts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiophene ring and a xanthene core, which imparts distinct electronic and structural properties. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

N-(1-thiophen-2-ylpropan-2-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-14(13-15-7-6-12-25-15)22-21(23)20-16-8-2-4-10-18(16)24-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRLADSMLZCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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